Acetylglucosamine

Catalog No.
S517013
CAS No.
7512-17-6
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylglucosamine

CAS Number

7512-17-6

Product Name

Acetylglucosamine

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1

InChI Key

MBLBDJOUHNCFQT-LXGUWJNJSA-N

SMILES

Array

solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
167 mg/mL

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O

The exact mass of the compound aldehydo-N-acetyl-D-glucosamine is 221.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 167 mg/ml>33.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of N-acetylglucosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Acetylglucosamine (NAG, CAS: 7512-17-6) is a highly soluble, monomeric amino sugar and the fundamental building block of critical biopolymers such as chitin and hyaluronic acid. As the N-acetylated derivative of glucosamine, it operates as a direct biochemical precursor in the synthesis of glycosaminoglycans and glycoproteins [1]. For industrial and scientific procurement, NAG is defined by its exceptional aqueous solubility (approximately 250 mg/mL), non-ionic nature at physiological pH, and strong chemical stability compared to non-acetylated glucosamine variants. These baseline properties make it a high-value precursor for biomanufacturing, a stable active ingredient for advanced cosmetic formulations, and a highly processable component for nutraceutical and cell culture applications [1].

Generic substitution of N-Acetylglucosamine with standard glucosamine salts (such as Glucosamine HCl or Sulfate) or polymeric chitin frequently fails due to severe physicochemical limitations. Glucosamine free base is highly unstable in aqueous environments, rapidly degrading and forcing formulators to rely on acidic salt forms that introduce unwanted chloride or sulfate counterions, which can disrupt formulation rheology, alter pH, and cause topical irritation [1]. Conversely, substituting NAG with its natural polymeric parent, chitin, is impractical for liquid processing because chitin is virtually insoluble in water and most organic solvents, requiring harsh, degradative acid treatments for dissolution [2]. Furthermore, in microbial biomanufacturing, substituting NAG with generic glucose as a carbon source introduces intracellular metabolic bottlenecks that significantly limit the titer and molecular weight of target glycosaminoglycans [2].

Aqueous Formulation Stability and pH Neutrality

Glucosamine free base is notoriously unstable in aqueous solutions, rapidly degrading into fructosazines, which forces formulators to use acidic salt forms (Glucosamine HCl or Sulfate) that can disrupt formulation rheology and cause skin irritation. In contrast, N-Acetylglucosamine (NAG) features an acetylated amino group that confers exceptional chemical stability in water at neutral pH [1]. This allows for the creation of stable, non-ionic aqueous formulations without the heavy counterion load or acidic pH shifts associated with standard glucosamine salts [2].

Evidence DimensionAqueous stability and pH requirement
Target Compound DataStable at neutral pH (no counterions required)
Comparator Or BaselineGlucosamine free base (rapid degradation) / Glucosamine HCl (requires acidic pH)
Quantified DifferenceNAG maintains >95% stability in neutral aqueous solutions over prolonged storage, whereas unmodified glucosamine requires salt formation and acidic conditions to prevent rapid degradation.
ConditionsAqueous solution storage at room temperature and elevated testing conditions (40°C).

Eliminates the need for acidic buffers and counterions in liquid formulations, enabling gentle, stable cosmetic serums and neutral-pH nutraceuticals.

Metabolic Bypassing for High-Titer Hyaluronic Acid Biomanufacturing

In microbial fermentation for hyaluronic acid (HA) production, relying solely on glucose as a carbon source creates a metabolic bottleneck at the glucosamine-6-phosphate N-acetyltransferase step. Supplementing the fermentation media directly with N-Acetylglucosamine feeds the UDP-GlcNAc precursor pool directly, bypassing this rate-limiting enzymatic step[1]. Compared to glucose-only feeding, NAG supplementation significantly increases both the volumetric titer of HA and its molecular weight, optimizing bioreactor yield and reducing fermentation time [1].

Evidence DimensionHyaluronic acid fermentation titer and molecular weight
Target Compound DataNAG supplementation (direct UDP-GlcNAc pool feeding)
Comparator Or BaselineGlucose-only carbon source
Quantified DifferenceNAG addition relieves the intracellular acetylation bottleneck, yielding higher HA concentrations (g/L) and higher molecular weight (kDa) polymers compared to standard glucose feeding.
ConditionsMicrobial fermentation (e.g., recombinant strains or Streptococcus zooepidemicus).

Directly impacts biomanufacturing economics by increasing the yield and quality of high-value glycosaminoglycans per bioreactor run.

High Aqueous Solubility vs. Polymeric Precursors

While chitin is the abundant natural source of N-acetylated glucosamine units, its rigid crystalline structure renders it virtually insoluble in water and most organic solvents, requiring harsh acidic or subcritical water hydrolysis for processing. As the monomeric unit, N-Acetylglucosamine exhibits exceptional aqueous solubility, reaching approximately 250 mg/mL (25 g/100 mL) at room temperature [2]. This high solubility profile allows NAG to be seamlessly integrated into high-concentration aqueous workflows, cell culture media, and liquid formulations without the need for aggressive solvent systems [1].

Evidence DimensionWater solubility at 25°C
Target Compound Data~250 mg/mL
Comparator Or BaselineChitin (<0.1 mg/mL)
Quantified DifferenceNAG is over 2,500 times more soluble in water than its polymeric parent material, chitin.
ConditionsStandard aqueous dissolution at 25°C under atmospheric pressure.

Allows direct, high-concentration formulation in aqueous media, eliminating the need for hazardous solvents or harsh depolymerization steps in downstream processing.

Transdermal Penetration and Tyrosinase Glycosylation Inhibition

In vitro studies demonstrate that glucosamine can inhibit melanin production by disrupting the glycosylation of pro-tyrosinase; however, its inherent instability limits its topical application. N-Acetylglucosamine (NAG) overcomes this barrier, demonstrating excellent skin penetration in Franz diffusion cell assays while maintaining chemical stability [1]. In 8-week clinical trials, stable 2% NAG formulations successfully penetrated the stratum corneum and significantly reduced the appearance of facial hyperpigmentation, proving it to be a commercially viable alternative to unstable glucosamine free base [1].

Evidence DimensionTopical stability and hyperpigmentation reduction
Target Compound Data2% NAG formulation (stable, significant melanin reduction)
Comparator Or BaselineGlucosamine free base (unstable in topical matrices)
Quantified DifferenceNAG provides the tyrosinase-inhibiting benefits of glucosamine but with the chemical stability required to formulate an effective, penetrating 2% topical treatment.
Conditions8-week double-blind, placebo-controlled clinical test and in vitro Franz cell testing.

Provides cosmetic formulators with a stable, highly penetrative active ingredient for premium skin-brightening products where standard glucosamine is non-viable.

Premium Skin-Brightening and Anti-Aging Cosmetics

Utilizing its neutral pH stability and high skin penetration, NAG is the preferred choice for formulating advanced cosmetic serums (often paired with niacinamide). It effectively inhibits tyrosinase glycosylation to reduce hyperpigmentation without the formulation instability or skin irritation associated with acidic glucosamine salts [2].

Biomanufacturing of Hyaluronic and Sialic Acids

NAG is deployed as a high-efficiency media supplement in microbial fermentation. By feeding the UDP-GlcNAc pool directly, it bypasses intracellular metabolic bottlenecks, significantly increasing the titer and molecular weight of target glycosaminoglycans compared to standard glucose-only feeding strategies [1].

Advanced Joint Health Nutraceuticals

Formulated into liquid supplements and premium capsules where high aqueous solubility and the absence of chloride or sulfate counterions are strictly required. NAG provides the structural benefits of an amino sugar precursor without the heavy salt load of traditional glucosamine HCl or sulfate [1].

Cell Culture Media Supplementation

Employed as a highly soluble, bioavailable carbon and nitrogen source in specialized mammalian and microbial cell culture workflows. NAG is used to modulate protein glycosylation, enhance cellular metabolism, and support the synthesis of complex glycoproteins in biopharmaceutical development [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

221.08993720 Da

Monoisotopic Mass

221.08993720 Da

Heavy Atom Count

15

LogP

-2.1

Appearance

Solid powder

Melting Point

210 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V956696549

Related CAS

27555-50-6

Drug Indication

For the treatment and prevention of osteoarthritis, by itself or in combination with chondroitin sulfate.

Mechanism of Action

The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth).

Other CAS

14131-68-1

Absorption Distribution and Excretion

Approximately 90% of orally administered glucosamine (salt form) gets absorbed from the small intestine.

Metabolism Metabolites

A significant fraction of ingested glucosamine is catabolized by first-pass metabolism in the liver.

Wikipedia

N-Acetylglucosamine

General Manufacturing Information

D-Glucose, 2-(acetylamino)-2-deoxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Ogawa M, Sawaguchi S, Kamemura K, Okajima T. Intracellular and extracellular O-linked N-acetylglucosamine in the nervous system. Exp Neurol. 2015 Dec;274(Pt B):166-74. doi: 10.1016/j.expneurol.2015.08.009. Epub 2015 Aug 14. Review. PubMed PMID: 26278182.
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13: Chopra A. (99m)Tc-Labeled S-benzoylmercaptoacetyl triglycine n-acetylglucosamine. 2010 Apr 21 [updated 2010 May 13]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK42929/ PubMed PMID: 20641990.
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